molecular formula C15H21N3O4 B064658 1-Boc-4-(4-Nitrophenyl)piperazine CAS No. 182618-86-6

1-Boc-4-(4-Nitrophenyl)piperazine

Cat. No. B064658
M. Wt: 307.34 g/mol
InChI Key: MGYCIJUTYLUYJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-4-(4-Nitrophenyl)piperazine involves several key steps, including Boc protection and the Suzuki–Miyaura cross-coupling reaction. Spencer et al. (2011) described the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, showcasing the methodology applicable for synthesizing compounds like 1-Boc-4-(4-Nitrophenyl)piperazine (Spencer, Baltus, Press, Harrington, & Clegg, 2011).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the physical and chemical properties of the compound. Studies such as those by Wang et al. (2004) provide insights into the molecular structure through crystallographic analysis, revealing intramolecular and intermolecular interactions that influence the compound's stability and reactivity (Wang, Chen, Pu, & Wang, 2004).

Chemical Reactions and Properties

1-Boc-4-(4-Nitrophenyl)piperazine participates in various chemical reactions, serving as an intermediate in the synthesis of biologically active molecules. The compound's reactivity, particularly in Suzuki–Miyaura cross-coupling reactions, enables the synthesis of a wide range of biaryl structures, as demonstrated by Spencer et al. (2011) (Spencer et al., 2011).

Physical Properties Analysis

The physical properties of 1-Boc-4-(4-Nitrophenyl)piperazine, such as solubility, melting point, and crystalline structure, are essential for its application in chemical synthesis. Awasthi et al. (2014) discussed the crystallographic and thermal studies of related compounds, providing insights into the behavior and stability of 1-Boc-4-(4-Nitrophenyl)piperazine under different conditions (Awasthi, Sharma, Yadav, & Pandey, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and susceptibility to hydrolysis, are fundamental aspects that influence the compound's applications in organic synthesis. The work by Spencer et al. (2011) provides a foundation for understanding these chemical properties, through the synthesis and functionalization of biaryl structures involving 1-Boc-4-(4-Nitrophenyl)piperazine (Spencer et al., 2011).

Scientific Research Applications

  • Synthesis of Antifungal Agents :

    • As a key intermediate in the synthesis of triazole antifungal agents, improving overall yield and process efficiency (Miao Zhen-yuan, 2006).
  • Library of Biaryl Compounds :

    • Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized via microwave-mediated Suzuki–Miyaura coupling, allowing for diversification of biaryl libraries, which are significant in drug development (J. Spencer et al., 2011).
  • Synthesis of Quinazolinone Derivatives :

    • In the synthesis of potent antagonists of fibrinogen receptors, derivatives of 2-(piperazin-1-yl)-3H-quinazolin-4-one, showing implications for the design of various 2-amino-3H-quinazolin-4-ones (A. Y. Kornylov et al., 2017).
  • Synthesis of Antifungal Intermediates :

    • 1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine as a key intermediate for new-generation antifungal medicines (Changmei Ke et al., 2010).
  • Synthesis of Bifunctional Tetraaza Macrocycles :

    • Synthesizing bifunctional poly(amino carboxylate) chelating agents for potential applications in chelation therapy or imaging (T. McMurry et al., 1992).
  • Development of Anticancer Agents :

    • Piperazine-derived molecules like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine have been studied for important anticancer activities and DNA interaction, highlighting their potential as anti-tumor agents (A. Demirağ et al., 2022).
  • Synthesis of Brexpiprazole :

    • An anti-psychotic drug, brexpiprazole, has been synthesized via a concise route involving this compound as a key intermediate (A. S. Kumar et al., 2018).
  • Synthesis of Biologically Active Piperazine Containing Hydrazone Derivatives :

    • As a precursor for synthesizing hydrazone derivatives with potential anticholinesterase activities (B. Kaya et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The associated hazard statements are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYCIJUTYLUYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391957
Record name 1-Boc-4-(4-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Boc-4-(4-Nitrophenyl)piperazine

CAS RN

182618-86-6
Record name 1-Boc-4-(4-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Nitro-phenyl)-piperazine (2 g, 9.65 mmol) is dissolved in dichloromethane (50 mL) and (BOC)2O is added (2.10 g, 9.65 mmol). The mixture is stirred at room temperature overnight. Solvent removal affords a yellow solid (2.96 g, 100% yield, ES+(m/z) 308 [M+H]).
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2 g
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Synthesis routes and methods II

Procedure details

A solution of 1-fluoro-4-nitrobenzene (500 mg, 3.54 mmol) and tert-butyl piperazine-1-carboxylate (726 mg, 3.9 mmol) in dimethylformamide was treated with potassium carbonate (735 mg, 5.32 mmol) and the suspension was heated at 55° C. for 4 hours and then stirred overnight at room temperature. The reaction was poured into water and the suspension was filtered with water washes to provide the title compound after vacuum drying.
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500 mg
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726 mg
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735 mg
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Synthesis routes and methods III

Procedure details

To a solution of N-tert-butyloxycarbonylpiperazine (5 g) in anhydrous dimethylformamide (75 ml) containing triethylamine (7.4 ml), was added 1-fluoro-4-nitrobenzene (3.81 g). The solution was heated at 120° C. for 5 h then the solvent was evaporated in vacuo and the residue partitioned between ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous phase washed with ethyl acetate (3×50 ml). The combined organic layers were washed with water (2×50 ml), dried (Na2SO4) and evaporated in vacuo. The residue was triturated with ether and the resultant yellow solid filtered off. The solid was then chromatographed on silica gel, using a gradient elution of 0→1% methanol in dichloromethane to afford the title compound (4.45 g) as a yellow solid. 1H NMR (360 MHz, CDCl3) δ 1.49 (9H, s), 3.40-3.43 (4H, m), 3.59-3.62 (4H, m), 6.82 (2H, dd, J=9 and 1.8 Hz), 8.13 (2H, dd, J=9 and 1.8 Hz). MS (CI, NH3) 307 (M+).
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5 g
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7.4 mL
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75 mL
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3.81 g
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Synthesis routes and methods IV

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (20.4 mmol), piperazine-1-carboxylic acid tert-butyl ester (20.4 mmol), potassium carbonate (40.8 mmol), and N′N-dimethylformamide (80 mL) is heated at 60° C. for 3 hrs. The mixture is cooled to room temperature, treated with water (100 mL), extracted with ethyl acetate (3×80 mL). The extracts are washed with water (3×60 mL) and brine (1×75 ml), dried over magnesium sulfate, and concentrated in vacuo to give 4-(4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (11) as a yellow solid.
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20.4 mmol
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20.4 mmol
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40.8 mmol
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N′N-dimethylformamide
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80 mL
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100 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Eekelen - 2023 - studenttheses.uu.nl
Perturbations in O-GlcNAcylation, modulated by O-GlcNAc transferase (OGT) and O-GlcNAcase, have been observed in diabetes, cancer, cardiovascular disease, and Alzheimer’s …
Number of citations: 0 studenttheses.uu.nl

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